molecular formula C23H25N5O B11227168 N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)-2-propyl-2H-tetrazol-5-amine

N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11227168
M. Wt: 387.5 g/mol
InChI Key: ZWLDBEVDNQMWAP-UHFFFAOYSA-N
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Description

N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a tetrazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by the introduction of the tetrazole ring through cycloaddition reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring, enhancing its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

    Tetrazole derivatives: Compounds containing the tetrazole ring with varying substituents.

    Methoxy-substituted compounds: Molecules with methoxy groups attached to aromatic rings.

Uniqueness

N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a methoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

N-[[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C23H25N5O/c1-3-14-28-26-23(25-27-28)24-15-21-20-7-5-4-6-19(20)12-13-22(21)29-16-18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,24,26)

InChI Key

ZWLDBEVDNQMWAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C=CC3=CC=CC=C32)OCC4=CC=C(C=C4)C

Origin of Product

United States

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